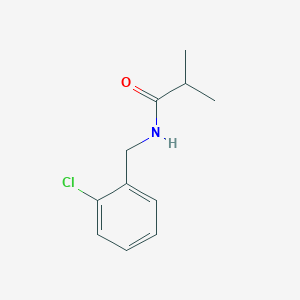
2-(2-chlorophenoxy)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves cyclic reagents and aims to achieve high yields and specific structural configurations. For example, a study on the synthesis of a structurally related compound utilized bromine as a cyclic reagent, achieving a 66% isolated yield and effective herbicidal activity, showcasing the methodology's effectiveness in producing functionally relevant compounds (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed crystallographic data and enabling a deep understanding of the compound's geometry and potential intermolecular interactions. Such analyses provide insights into the compound's stability and reactivity (Liu et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often focus on achieving selective functionalization and modifying specific molecular sites to explore or enhance biological activities. For instance, the synthesis and evaluation of benzimidazole derivatives for selective receptor antagonism offer insights into the chemical modification strategies for tailoring activity (Zarrinmayeh et al., 1998).
Physical Properties Analysis
The physical properties of structurally similar compounds, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in various environments and applications. Studies on compounds like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides provide valuable data on these aspects, highlighting the relationship between structure and physical properties (Kamiński et al., 2015).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity, stability, and interactions with biological targets, is essential for applications in drug design, agriculture, and material science. The synthesis and herbicidal activity study of related compounds demonstrate the importance of chemical properties in determining the compound's utility and effectiveness (Liu et al., 2007).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-11(25-16-7-5-4-6-13(16)19)17(23)20-12-8-9-14-15(10-12)22(3)18(24)21(14)2/h4-11H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSAVSJHDNYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N(C(=O)N2C)C)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B4841326.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4841341.png)
![4-(2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B4841362.png)

![N',N'''-1,2-ethanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B4841388.png)

![ethyl 5-cyclopropyl-7-(difluoromethyl)-4-[(4-methoxyphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4841396.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4841403.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B4841412.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4841420.png)
![N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4841433.png)
![methyl 2-{[2-cyano-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4841434.png)